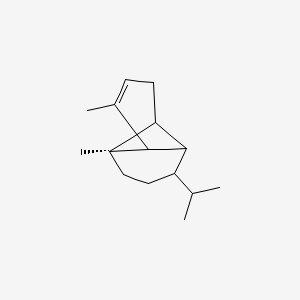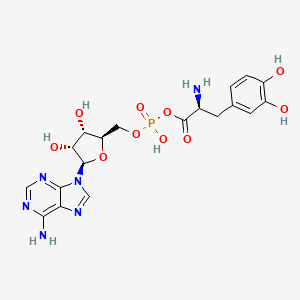![molecular formula C9H9N3O3 B1205645 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid CAS No. 53304-46-4](/img/structure/B1205645.png)
3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid and its derivatives involves several key reactions, including acylation, cyclization, and oxidative functionalization. The acylation of heteroaromatic amines with p-nitrophenylacetic acid and acetic anhydride under microwave irradiation conditions followed by cyclization in DMF solutions containing sodium acetate is a notable method for preparing triazolopyridine derivatives (Ibrahim et al., 2011). Furthermore, the oxidative [4+1] annulation technique for the synthesis of triazolopyridines using I2-DMSO showcases the broad substrate scope and functional group tolerance of this approach (Weng et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives is characterized by hydrogen bonding interactions, which are evident in studies involving 1H NMR spectroscopy and X-ray crystallography. For instance, strong intramolecular hydrogen bonding forms an 8-membered chelate ring in certain derivatives, demonstrating the significance of these interactions in stabilizing the molecular structure (Dobbin et al., 1993).
Chemical Reactions and Properties
Triazolopyridines undergo a variety of chemical reactions, including palladium-catalyzed monoarylation of hydrazides for the synthesis of triazolopyridines with various substituents. This method highlights the chemoselectivity and efficiency of such transformations (Reichelt et al., 2010). Additionally, the intramolecular oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate) provides a novel route for constructing the triazolopyridine skeleton, illustrating the diverse chemical reactivity of these compounds (Zheng et al., 2014).
Applications De Recherche Scientifique
Antibacterial Applications
Compounds containing 1,2,4-triazole rings, including 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid, are significant due to their potent antibacterial activities. Specifically, these compounds have shown effectiveness against Staphylococcus aureus, a highly contagious pathogen. Their mechanism of action includes inhibiting essential enzymes like DNA gyrase, topoisomerase IV, and efflux pumps, making them a critical asset in combating antibiotic-resistant strains of bacteria. Recent research emphasizes the dual or multiple antibacterial mechanisms of these hybrids, pointing out their broad-spectrum activity against clinically relevant organisms, including drug-resistant forms. This makes them a promising avenue in the quest for new antibacterial agents (Li & Zhang, 2021).
Diverse Biological Activities
The structural versatility of 1,2,4-triazole derivatives, as seen in 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid, allows for a wide range of biological activities. These compounds have been investigated for their potential as anti-inflammatory, antiplatelet, antimicrobial, antitumoral, antiviral agents, and as treatments for several neglected diseases. The varied structural forms of triazoles enable them to interact with multiple biological targets, offering a rich field for the development of new therapeutic agents. This diversity underscores the importance of these compounds in medicinal chemistry and highlights their potential in addressing new and emerging health threats (Ferreira et al., 2013).
Synthesis and Applications in Medicinal Chemistry
The synthesis of compounds like 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid and their derivatives is of great interest due to their wide range of medicinal applications. They have been reported to exhibit pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, and more. The synthetic routes and the biological significance of these compounds are a subject of intense study, reflecting their potential in drug discovery and development. Researchers are focused on optimizing the synthesis of these compounds to enhance their therapeutic effects and minimize toxicity, contributing significantly to the field of medicinal chemistry (Kushwaha & Kushwaha, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)4-6-12-9(15)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGDKXFBVHCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201454 | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid | |
CAS RN |
53304-46-4 | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053304464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-(3-Oxo-s-triazolo)-(4,3a)-pyridin-2-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZOLOPYRIDINONE-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6S875D8JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






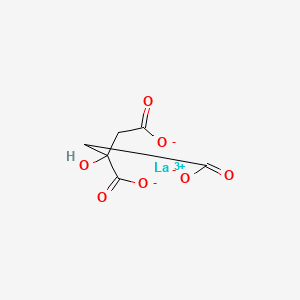

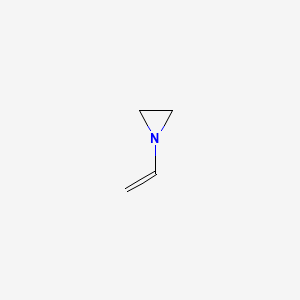
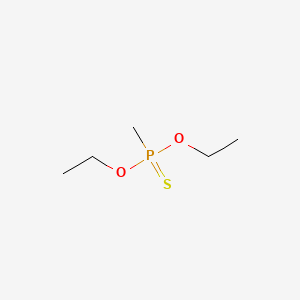

![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
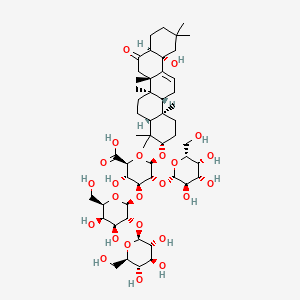
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)
